molecular formula C₂₇H₂₄N₂O₅ B560070 AM095 (free acid) CAS No. 1228690-36-5

AM095 (free acid)

Cat. No.: B560070
CAS No.: 1228690-36-5
M. Wt: 456.49
InChI Key: LNDDRUPAICPXIN-GOSISDBHSA-N
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Description

AM095 (free acid) is a potent antagonist of the lysophosphatidic acid receptor 1 (LPA1). It has been shown to have significant effects on various biological processes by inhibiting the activity of this receptor. The compound is known for its high specificity and efficacy in targeting LPA1, making it a valuable tool in scientific research.

Mechanism of Action

Target of Action

AM095 free acid is a potent antagonist of the LPA1 receptor . The LPA1 receptor, also known as the lysophosphatidic acid receptor 1, plays a crucial role in various biological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and neuropathic pain .

Mode of Action

AM095 free acid interacts with the LPA1 receptor and inhibits its function . Specifically, it inhibits GTPγS binding to Chinese hamster ovary (CHO) cell membranes overexpressing recombinant human or mouse LPA1 . This interaction results in the antagonism of LPA-induced calcium flux in human or mouse LPA1-transfected CHO cells .

Biochemical Pathways

The primary biochemical pathway affected by AM095 free acid is the LPA1 receptor signaling pathway . By inhibiting the LPA1 receptor, AM095 free acid can disrupt the downstream effects of this pathway, which include cell proliferation, platelet aggregation, and smooth muscle contraction .

Pharmacokinetics

AM095 free acid has high oral bioavailability and a moderate half-life . After oral dosing in rats, AM095 plasma concentrations peaked at 2 hours with a Cmax of 41 μM, thereafter decreasing to 10 nM by 24 hours . After intravenous dosing, a Cmax of 12 μM is observed within 15 minutes, which also decreased to approximately 10 nM by 24 hours, yielding a t1/2 of 1.79 hours .

Result of Action

The molecular and cellular effects of AM095 free acid’s action include the reduction of LPA-stimulated histamine release . In addition, it attenuates bleomycin-induced increases in collagen, protein, and inflammatory cell infiltration in bronchoalveolar lavage fluid . It also decreases kidney fibrosis in a mouse unilateral ureteral obstruction model .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AM095 (free acid) involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of AM095 (free acid) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product undergoes rigorous quality control to ensure it meets the required standards for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

AM095 (free acid) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated forms of the compound.

Scientific Research Applications

AM095 (free acid) has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound in studies involving lysophosphatidic acid receptors.

    Biology: The compound is employed in cellular and molecular biology to study the role of LPA1 in various biological processes.

    Medicine: AM095 (free acid) is investigated for its potential therapeutic effects in conditions such as fibrosis, cancer, and inflammation.

    Industry: The compound is used in the development of new drugs and therapeutic agents targeting LPA1.

Comparison with Similar Compounds

Similar Compounds

    AM966: Another antagonist of LPA1 with similar inhibitory effects.

    Debio-0719: A compound with comparable activity against LPA1.

Uniqueness

AM095 (free acid) is unique due to its high specificity and potency in targeting LPA1. Compared to similar compounds, it has shown superior efficacy in various experimental models, making it a preferred choice for research involving LPA1 inhibition.

Properties

IUPAC Name

2-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-17-25(28-27(32)33-18(2)20-6-4-3-5-7-20)26(34-29-17)23-14-12-22(13-15-23)21-10-8-19(9-11-21)16-24(30)31/h3-15,18H,16H2,1-2H3,(H,28,32)(H,30,31)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDDRUPAICPXIN-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673108
Record name {4'-[3-Methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228690-36-5
Record name [4′-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228690-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4'-[3-Methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does AM-095 impact LPE signaling in MDA-MB-231 breast cancer cells?

A1: AM-095 is a specific inhibitor of type 1 lysophosphatidic acid receptor (LPA1). In MDA-MB-231 cells, LPE can signal through LPA1 to increase intracellular calcium levels ([Ca2+]i) and promote cell proliferation. [] AM-095 effectively blocks this LPA1-mediated signaling by binding to the receptor and preventing LPE from activating it. This inhibition leads to reduced [Ca2+]i increases and decreased cell proliferation in the presence of LPE. [] Notably, this effect seems specific to MDA-MB-231 cells, as AM-095 did not affect LPE responses in SK-OV3 ovarian cancer cells. [] This suggests that LPE might utilize different receptors or signaling pathways in different cancer cell types.

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